molecular formula C12H14N2OSi B3386475 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile CAS No. 73183-24-1

4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile

Cat. No.: B3386475
CAS No.: 73183-24-1
M. Wt: 230.34 g/mol
InChI Key: XPXHTAMAYYQTPB-UHFFFAOYSA-N
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Description

4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile ( 73183-24-1) is an organic compound with the molecular formula C12H14N2OSi and a molecular weight of 230.34 . It belongs to a class of trimethylsilyl-protected cyanohydrins, which are valuable synthetic intermediates in organic chemistry. Compounds with this functional group are typically used as protected forms of acyl anions or as masked hydroxyketones, allowing for complex molecular constructions that would be challenging with unprotected, reactive species. While specific published research on this exact molecule is limited, its structure indicates significant potential utility in pharmaceutical research and development. For instance, related benzonitrile derivatives are key intermediates in multi-step syntheses of active pharmaceutical ingredients, such as the aromatase inhibitor letrozole, used in the treatment of hormone-dependent breast cancer . The trimethylsilyl (TMS) group enhances the stability and handling properties of the molecule, making it a more practical reagent for storage and use in various synthetic sequences. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[cyano(trimethylsilyloxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OSi/c1-16(2,3)15-12(9-14)11-6-4-10(8-13)5-7-11/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXHTAMAYYQTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Cyano Trimethylsilyl Oxy Methyl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile, the primary strategic disconnections involve the cleavage of the C-O and C-C bonds at the benzylic carbon.

The most logical disconnection is the bond between the oxygen and the trimethylsilyl (B98337) group, identifying a silylation reaction as the final step in the synthesis. This leads back to the parent cyanohydrin, 4-[cyano(hydroxy)methyl]benzonitrile. This intermediate is a classic cyanohydrin, which can be further disconnected at the benzylic carbon-carbon bond. This C-C disconnection points to a nucleophilic addition of a cyanide anion to an aldehyde, a well-established method for cyanohydrin formation. The precursor aldehyde required is 4-cyanobenzaldehyde (B52832). This retrosynthetic pathway is advantageous as it relies on robust and well-understood chemical transformations.

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeDisconnectionPrecursor(s)
This compoundO-Si Bond4-[Cyano(hydroxy)methyl]benzonitrile, Trimethylsilylating agent
4-[Cyano(hydroxy)methyl]benzonitrileC-CN Bond4-Cyanobenzaldehyde, Cyanide source

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors and the strategic introduction of its characteristic functional groups.

Synthesis of Benzonitrile (B105546) Scaffolds with Activated Positions

The primary precursor, 4-cyanobenzaldehyde, is a benzonitrile scaffold with an activated formyl group at the para position. Several methods exist for its synthesis. One common industrial method involves the ammoxidation of p-xylene, a process that introduces the nitrile functionality directly. medcraveonline.com Another approach starts from p-toluic acid, which can be converted to 4-dichloromethylbenzoyl chloride. This intermediate is then amidated and dehydrated to yield 4-dichloromethylbenzonitrile, which can be hydrolyzed to 4-cyanobenzaldehyde. google.com Furthermore, methods starting from 4-methylbenzonitrile, obtained from the liquid-phase amination of p-xylene, followed by oxidation, provide a high-yield and environmentally friendly route to 4-cyanobenzaldehyde. guidechem.com

Introduction of the Cyano Group: Methodological Considerations

The introduction of the cyano group to form the cyanohydrin is a critical step. This is typically achieved through the addition of a cyanide source to the aldehyde carbonyl. A classic method involves the reaction of the aldehyde with sodium or potassium cyanide in an aqueous acidic medium. google.com For instance, benzaldehyde (B42025) can be treated with sodium cyanide and acetic acid to form the corresponding cyanohydrin. google.com Another effective method is transcyanation using acetone (B3395972) cyanohydrin, which serves as a safer alternative to handling hydrogen cyanide directly. ekb.eg The reaction can be catalyzed by various agents, including enzymes like (R)-hydroxynitrile lyase for enantioselective synthesis, although for the racemic target molecule, achiral catalysts are sufficient. ekb.egd-nb.info

Incorporation of the Trimethylsiloxy Group: Silylation Strategies

The final step in the proposed synthesis is the protection of the hydroxyl group of the cyanohydrin as a trimethylsilyl ether. This transformation is crucial for increasing the stability and solubility of the compound in organic solvents. The most common method for this silylation is the reaction of the cyanohydrin with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. google.com An alternative and highly efficient method is the direct cyanosilylation of the aldehyde. This one-pot reaction involves treating the aldehyde with trimethylsilyl cyanide (TMSCN) in the presence of a catalyst. orgsyn.orgorganic-chemistry.org Catalysts for this reaction can range from Lewis acids like zinc iodide to organocatalysts such as N-heterocyclic carbenes. orgsyn.orgorganic-chemistry.org This direct approach is often preferred due to its efficiency and milder reaction conditions. A solvent-free protocol using a polystyrene-supported triphenylphosphine (B44618) catalyst has also been reported for the efficient synthesis of cyanohydrin trimethylsilyl ethers. rsc.org

Direct and Indirect Synthetic Routes

The synthesis of this compound can be approached through either a stepwise (indirect) or a one-pot (direct) route, each with its own mechanistic considerations.

Mechanistic Pathways for Carbon-Carbon Bond Formation at the Benzylic Position

The key carbon-carbon bond formation occurs during the nucleophilic addition of the cyanide ion to the carbonyl carbon of 4-cyanobenzaldehyde. The mechanism involves the attack of the negatively charged carbon of the cyanide ion on the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen pi bond, pushing the electrons onto the oxygen atom to form an alkoxide intermediate. In a subsequent step, this alkoxide is protonated by a proton source (e.g., water or a mild acid) to yield the final cyanohydrin product.

In the case of direct cyanosilylation with TMSCN, the mechanism is slightly different. The catalyst, often a Lewis acid, activates the carbonyl group of the aldehyde, making it more electrophilic. The TMSCN then acts as the nucleophile, with the cyanide group attacking the carbonyl carbon and the trimethylsilyl group coordinating with the carbonyl oxygen. This concerted or sequential process directly yields the O-silylated cyanohydrin. orgsyn.org This direct pathway is highly atom-economical and avoids the isolation of the potentially unstable cyanohydrin intermediate.

Table 2: Comparison of Synthetic Routes to this compound

RouteStepsKey ReagentsAdvantagesDisadvantages
Indirect 1. Cyanohydrin formation2. Silylation4-Cyanobenzaldehyde, KCN/H+, TMSCl/BaseWell-established reactions, allows for isolation and purification of intermediateTwo separate steps, potentially lower overall yield, handling of toxic cyanide salts
Direct 1. Cyanosilylation4-Cyanobenzaldehyde, TMSCN, CatalystOne-pot reaction, higher efficiency, milder conditions, avoids cyanohydrin isolationRequires specialized reagent (TMSCN) and catalyst

Stereoselective Synthesis Approaches

The molecular structure of this compound features a chiral center at the carbon atom bonded to the 4-cyanophenyl group, a cyano group, a trimethylsilyloxy group, and a hydrogen atom. The presence of this stereocenter means the compound can exist as two distinct enantiomers, (R) and (S). Consequently, stereoselective synthesis is a highly relevant and important field of study for producing enantiomerically pure forms of this compound and its analogs. Optically active cyanohydrins are valuable precursors for synthesizing other useful chiral compounds like α-hydroxy acids and β-amino alcohols paper.edu.cn.

The primary strategy for achieving stereoselectivity is the catalytic asymmetric cyanosilylation of the precursor aldehyde, 4-cyanobenzaldehyde, using trimethylsilyl cyanide (TMSCN). This reaction has been explored with a variety of chiral catalysts, including metal complexes and organocatalysts, which facilitate the formation of one enantiomer over the other.

Key catalytic systems developed for the asymmetric cyanosilylation of aldehydes include:

Chiral Metal Complexes: A range of chiral ligands coordinated to metal centers have proven effective. For instance, β-amino alcohol-titanium(IV) complexes can catalyze the conversion of aromatic and aliphatic aldehydes into their corresponding silylated cyanohydrins with high yields (90-99%) and enantiomeric excesses (ee) up to 94% researchgate.net. Similarly, chiral bifunctional amino acid ester-Ti(IV) complexes have been developed that can achieve high yields with up to 76% ee paper.edu.cn. Other systems, such as chiral N-oxide-titanium(IV) complexes and Schiff base vanadyl complexes, have also been successfully employed researchgate.netresearchgate.net. A novel approach uses chiral lanthanide-transition metal clusters that contain both Lewis acid and Lewis base sites, allowing them to synergistically activate the aldehyde and TMSCN simultaneously, achieving conversions up to 99% and ee values up to 78% nih.gov.

Chiral Organocatalysts: Metal-free catalytic systems are also prominent. Chiral oxazaborolidinium salts, for example, serve as excellent catalysts for highly enantioselective cyanosilylation, often yielding products with over 90% enantiomeric purity organic-chemistry.org.

Biocatalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of cyanide to aldehydes researchgate.netrsc.org. This biocatalytic approach is highly regarded for its exceptional stereoselectivity and environmentally benign reaction conditions researchgate.net. The resulting chiral cyanohydrin can then be silylated to produce the target compound. Both (R)-selective and (S)-selective HNLs are available, allowing access to either desired enantiomer rsc.orgresearchgate.net.

Table 1: Comparison of Catalytic Systems for Asymmetric Cyanosilylation of Aldehydes
Catalyst SystemCatalyst TypeTypical YieldMaximum Enantiomeric Excess (ee)Reference
β-Amino alcohol-Ti(Oi-Pr)₄Chiral Metal Complex90-99%up to 94% researchgate.net
Chiral (R)/(S)-Co₃Ln₂ ClustersChiral Metal Complexup to 99%up to 78% nih.gov
Chiral Oxazaborolidinium IonOrganocatalystHigh>90% organic-chemistry.org
Schiff Base Vanadyl ComplexChiral Metal Complex>80%88-90% researchgate.net
Hydroxynitrile Lyases (HNLs)BiocatalystVariableOften >95% researchgate.netrsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of alternative solvents, recoverable catalysts, and sustainable reagents.

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution. To address this, methodologies that eliminate or reduce solvent use have been developed for the cyanosilylation reaction.

A sustainable protocol has been reported for the cyanosilylation of various carbonyl compounds, including the precursor to the title compound, under entirely solvent-free conditions. rsc.org This method utilizes a polystyrene-supported triphenylphosphine catalyst, which facilitates the reaction between the aldehyde and TMSCN without the need for a solvent medium, achieving high yields of 72-99% rsc.org. Another approach involves the use of a heterogeneous fluoride (B91410) organocatalyst on a polymeric ionic tag (POLITAG), which is also effective under solvent-free conditions acs.org.

Where a solvent is necessary, greener alternatives to hazardous chlorinated solvents like dichloromethane (B109758) are sought. Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, have been successfully used as recyclable reaction media for the asymmetric cyanosilylation of aldehydes. researchgate.net These non-volatile solvents can dissolve the catalyst and reagents, and upon completion of the reaction, the product can be extracted, allowing the ionic liquid and catalyst to be reused multiple times without a significant loss in activity researchgate.net.

The synthesis of this compound via the addition of trimethylsilyl cyanide to 4-cyanobenzaldehyde is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the final product. The role of catalysis in this context is to enhance the reaction's efficiency, allowing it to proceed under milder conditions with high yields and selectivity, while using only a small amount of the catalyst.

A key principle of green catalysis is the use of heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused. This minimizes waste and reduces costs. Several such systems have been developed:

Polymer-Supported Catalysts: As mentioned, triphenylphosphine supported on polystyrene provides an effective and recyclable catalyst for solvent-free cyanosilylation rsc.org. Similarly, a polymer-supported version of the organocatalyst 1,5,7-triazabicyclo acs.orgacs.orgdec-5-ene (PS-TBD) has been shown to catalyze the formation of protected cyanohydrins and can be easily recovered and reused with minimal loss of activity mdpi.com.

Polymeric Ionic Tag (POLITAG) Systems: These novel catalytic systems offer high efficiency and can be employed in continuous flow reactors. This setup allows for large-scale production with consistent catalyst effectiveness and further minimization of waste acs.org.

Table 2: Green Catalytic Systems for Cyanohydrin Synthesis
Catalyst SystemKey Green FeatureOperating ConditionsBenefitReference
Polystyrene-supported triphenylphosphineHeterogeneous, ReusableSolvent-freeEasy separation, reduced solvent waste rsc.org
Polymer-supported TBD (PS-TBD)Heterogeneous, ReusableSolution-phaseFacile recovery and reuse mdpi.com
Polymeric Ionic Tag (POLITAG)-FluorideHeterogeneous, ReusableSolvent-free or Continuous FlowHigh efficiency, scalable, waste minimization acs.org
Vanadyl complex in Ionic LiquidRecyclable Medium/CatalystReduced-solvent (Ionic Liquid)Avoids VOCs, catalyst is reusable researchgate.net

In cyanohydrin synthesis, trimethylsilyl cyanide (TMSCN) is widely considered a safer and more manageable cyanide source compared to the highly toxic and difficult-to-handle hydrogen cyanide (HCN) gas acs.org. Other reagents, such as acetone cyanohydrin, can be used to generate HCN in situ, offering another alternative to handling gaseous HCN directly acs.org.

The implementation of green methodologies has led to processes with remarkably low waste generation. The solvent-free synthesis using a polystyrene-supported catalyst reports very low E-factor values between 5 and 10 rsc.org. By adapting this process to a continuous flow system, the E-factor was further reduced to as low as 0.16, representing a waste reduction of over 90% compared to batch conditions rsc.org. The use of POLITAG catalysts has also been highlighted for its ability to achieve significant E-factor minimization acs.org. These examples demonstrate that combining solvent-free conditions with efficient, reusable catalytic systems is a powerful strategy for sustainable chemical production.

Mechanistic Organic Chemistry of 4 Cyano Trimethylsilyl Oxy Methyl Benzonitrile and Its Derivatives

Reaction Mechanisms Involving the Cyano Group

The nitrile or cyano group (C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity is central to the chemical transformations of 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile.

The carbon-nitrogen triple bond in a nitrile readily reacts with nucleophiles. ucalgary.ca Strong, anionic nucleophiles can add directly to the electrophilic carbon, forming an intermediate imine salt which can then be protonated or undergo further reactions. ucalgary.ca Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile. The acid protonates the nitrogen atom, which significantly increases the electrophilicity of the carbon, facilitating the attack by the nucleophile. ucalgary.ca

Common nucleophilic additions to nitriles include:

Grignard Reagents (Organomagnesium Halides): The reaction of a nitrile with a Grignard reagent (R-MgX) leads to the formation of a ketone after hydrolysis. The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon, forming an imine anion salt. libretexts.org Subsequent acidic workup hydrolyzes the imine to a ketone.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) add to the nitrile carbon to form ketones after hydrolysis.

Hydride Reduction: The reduction of a nitrile with a strong hydride source like lithium aluminum hydride (LiAlH₄) yields a primary amine. openstax.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion. A second hydride addition then occurs, leading to a dianion intermediate which, upon protonation with water, gives the primary amine. openstax.org

NucleophileReagent ExampleIntermediateFinal Product (after workup)
CarbanionEthylmagnesium bromide (CH₃CH₂MgBr)Imine anion saltPropiophenone
Hydride IonLithium aluminum hydride (LiAlH₄)DianionPrimary amine

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an amide intermediate. jove.comlibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. libretexts.orgorganicchemistrytutor.com A series of proton transfers follows, leading to the formation of a tautomer of an amide known as an imidic acid. chemistrysteps.com This imidic acid then tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com Under the reaction conditions (typically heating with aqueous acid), the amide intermediate is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. jove.com

Step 1: Protonation of the nitrile nitrogen. libretexts.org

Step 2: Nucleophilic attack by water on the nitrile carbon. libretexts.org

Step 3: Deprotonation to form an imidic acid tautomer. chemistrysteps.com

Step 4: Tautomerization to an amide. libretexts.org

Step 5: Further acid-catalyzed hydrolysis of the amide to a carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In basic conditions, the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orglibretexts.org This forms an imine anion. libretexts.org Protonation of the nitrogen by water yields an imidic acid. libretexts.orgchemistrysteps.com Tautomerization then produces the amide. chemistrysteps.com The amide undergoes further base-catalyzed hydrolysis by nucleophilic acyl substitution. Hydroxide attacks the amide's carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia. libretexts.orgorganicchemistrytutor.com An additional acidification step is required to obtain the neutral carboxylic acid. organicchemistrytutor.comchemguide.co.uk

Step 1: Nucleophilic addition of hydroxide to the nitrile carbon. libretexts.org

Step 2: Protonation by water to form an imidic acid. libretexts.org

Step 3: Tautomerization to an amide. libretexts.org

Step 4: Nucleophilic attack of hydroxide on the amide carbonyl, leading to a carboxylate salt. libretexts.org

Reactivity of the Trimethylsiloxy Group

The trimethylsiloxy group, [−O-Si(CH₃)₃], is a silyl (B83357) ether. In this compound, it functions primarily as a protecting group for the cyanohydrin's hydroxyl group. wikipedia.org Silyl ethers are generally stable but can be cleaved under specific conditions. libretexts.org

The silicon-oxygen bond is the key site of reactivity in the trimethylsiloxy group. Cleavage, or deprotection, is typically achieved under acidic conditions or with a source of fluoride (B91410) ions. libretexts.orgyoutube.com

Acid-Catalyzed Cleavage: In the presence of a strong acid and a nucleophile like water or an alcohol, the silyl ether is cleaved. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. youtube.com A nucleophile then attacks the silicon atom, leading to the cleavage of the Si-O bond and regeneration of the hydroxyl group. youtube.com

Fluoride-Mediated Cleavage: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond (bond energy ~135 kcal/mol, compared to ~108 kcal/mol for Si-O). libretexts.org Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. wikipedia.org The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and form the stable trimethylsilyl (B98337) fluoride. libretexts.org This method is particularly effective and often used when acidic conditions would affect other functional groups in the molecule. gelest.com

Cleavage MethodTypical ReagentKey Mechanistic Step
Acid-CatalyzedHCl / H₂OProtonation of the oxygen atom
Fluoride-MediatedTetrabutylammonium fluoride (TBAF)Nucleophilic attack of F⁻ on the silicon atom

While the primary role of the trimethylsiloxy group in this molecule is protection, silyl groups in other contexts are known to stabilize adjacent reactive intermediates. Silyl groups can stabilize carbocations at the β- and γ-positions through hyperconjugation and long-range interactions, respectively. acs.orgbeilstein-journals.orgnih.gov In the case of this compound, the trimethylsiloxy group is α to the benzylic position. Its presence influences the electronic properties of the benzylic carbon. The oxygen atom can donate electron density through resonance, which could stabilize an adjacent carbocation, but its inductive electron-withdrawing effect can be destabilizing. The most significant stabilizing role in this specific molecule is its function in isolating the cyanohydrin, preventing the reversible elimination of cyanide that would occur with a free hydroxyl group. libretexts.orgwikipedia.org

Benzylic Position Reactivity and Substituent Effects

The carbon atom attached directly to the benzene (B151609) ring is known as the benzylic position. This position is exceptionally reactive because any radical, cationic, or anionic intermediate formed at this site is stabilized by resonance with the aromatic π-system. chemistrysteps.comlibretexts.orgquimicaorganica.org

The stability of a benzylic intermediate arises from the delocalization of the charge or unpaired electron over the entire aromatic ring. chemistry.coach This lowers the activation energy for reactions involving the formation of such intermediates, making processes like substitution, elimination, and oxidation more facile at the benzylic position compared to a typical alkyl carbon. chemistrysteps.comucalgary.ca For example, benzylic halides can undergo Sₙ1 reactions even if they are primary, due to the stability of the resulting primary benzylic carbocation. libretexts.orgchemistry.coach

The reactivity of the benzylic position is further modulated by the electronic effects of other substituents on the benzene ring. libretexts.org These effects are categorized as either activating or deactivating and are a combination of inductive and resonance effects. libretexts.org

Electron-Donating Groups (EDGs): Groups like -OR, -NH₂, and alkyl groups donate electron density to the ring. They activate the ring towards electrophilic substitution and stabilize benzylic carbocations, thus accelerating reactions that proceed through a cationic intermediate (e.g., Sₙ1). libretexts.orgrafflesuniversity.edu.in

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -COR pull electron density from the ring. They deactivate the ring towards electrophilic substitution. libretexts.org EWGs destabilize benzylic carbocations, slowing Sₙ1-type reactions. Conversely, they can stabilize benzylic carbanions, facilitating reactions that involve deprotonation at the benzylic position. chemistry.coach

In this compound, the cyano group on the ring is a strong electron-withdrawing group. This substituent deactivates the ring and would significantly destabilize the formation of a benzylic carbocation at the α-carbon. Consequently, reaction pathways involving benzylic anions or radicals would be more favored over those requiring a cationic intermediate.

Radical Reactions and Their Control

While specific radical reactions involving this compound are not extensively documented in dedicated studies, its structure suggests potential reactivity pathways based on the established behavior of related aromatic and silylated compounds. The benzylic position, substituted with both a cyano and a trimethylsilyloxy group, is a likely site for radical formation due to the resonance stabilization afforded by the phenyl ring.

One potential pathway for radical generation is through single-electron transfer (SET) processes. sigmaaldrich.com Strong oxidizing agents can induce the formation of a radical cation from the aromatic ring. nsf.gov The subsequent fate of this intermediate would be influenced by the stability of the resulting species and the reaction conditions.

Control over these radical reactions could be exerted through several means:

Photochemical Initiation: The use of specific wavelengths of light could initiate radical formation, offering temporal and spatial control.

Radical Initiators: The choice of initiator (e.g., AIBN, dibenzoyl peroxide) can influence the rate and selectivity of radical chain reactions.

Solvent Effects: The polarity and viscosity of the solvent can affect the lifetime and diffusion of radical species, thereby influencing reaction outcomes.

Further research, particularly using techniques like electron paramagnetic resonance (EPR) spectroscopy, would be invaluable in detecting and characterizing radical intermediates and elucidating the precise mechanisms of these potential reactions.

Table 1: Potential Radical Reactions and Control Strategies

Reaction TypePotential Initiator/MethodKey IntermediatesControl Factors
Hydrogen AbstractionThermal or photochemical initiatorsBenzylic radicalInitiator concentration, temperature, solvent choice
Single-Electron TransferPhotoredox catalysis, chemical oxidantsAromatic radical cationCatalyst selection, light intensity, redox potential of reactants
Radical AdditionRadical initiators with unsaturated substratesAdduct radicalsSubstrate concentration, steric hindrance

Carbanion Chemistry and Eliminations

The chemistry of carbanions derived from silylated cyanohydrins is a well-explored area, offering a powerful tool for carbon-carbon bond formation. scispace.com The proton at the benzylic position of this compound is acidic due to the electron-withdrawing effects of the adjacent cyano and benzonitrile (B105546) groups. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), can lead to the formation of a stabilized carbanion.

This carbanion is a potent nucleophile and can participate in a variety of reactions, including alkylations, aldol-type additions, and reactions with epoxides. scispace.com The trimethylsilyloxy group plays a crucial role in stabilizing the carbanion and influencing its reactivity.

Elimination reactions are also a possibility for this system. For instance, if the silyl group is replaced with a better leaving group, or if the reaction conditions favor elimination, the formation of a double bond could occur. However, the primary utility of the carbanion derived from this compound lies in its nucleophilic character.

The choice of base and solvent is critical in controlling the outcome of these reactions. scispace.com Sterically hindered bases are often preferred to minimize side reactions, and aprotic solvents are necessary to prevent quenching of the carbanion.

Table 2: Carbanion Formation and Subsequent Reactions

BaseSolventReaction TemperatureElectrophileProduct Type
LiHMDSToluene or Ether-78 °C to room temperatureAlkyl halideC-Alkylated product
LDATetrahydrofuran-78 °CAldehyde or Ketoneβ-Hydroxy nitrile derivative
n-BuLiHexane/Tetrahydrofuran-78 °CEpoxideγ-Hydroxy nitrile derivative

Kinetic and Thermodynamic Studies of Transformations Involving the Chemical Compound

Detailed kinetic and thermodynamic data for transformations specifically involving this compound are not extensively available in the current literature. However, general principles governing the formation and cleavage of silylated cyanohydrins can provide valuable insights.

The formation of cyanohydrins from aldehydes and ketones is a reversible nucleophilic addition. libretexts.org The equilibrium position is influenced by the steric and electronic properties of the carbonyl compound. The subsequent silylation of the cyanohydrin to form the trimethylsilyl ether is generally a thermodynamically favorable process, driven by the formation of a strong Si-O bond.

Kinetic studies of the hydrolysis of silylated cyanohydrins indicate that the reaction is typically acid-catalyzed. libretexts.org The rate of hydrolysis is dependent on the pH of the medium and the steric hindrance around the silicon atom.

Thermodynamic parameters for related compounds, such as methylbenzonitriles, have been determined experimentally and computationally. nist.govnist.gov These studies provide a foundation for estimating the thermodynamic stability of this compound and its derivatives. However, for precise kinetic and thermodynamic profiling of its reactions, dedicated experimental studies employing techniques such as calorimetry, spectroscopy, and computational modeling would be necessary.

Table 3: General Thermodynamic Considerations

TransformationEnthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy Change (ΔG)
Cyanohydrin FormationGenerally ExothermicNegative (two molecules to one)Favorable at lower temperatures
Silylation of CyanohydrinExothermic (strong Si-O bond formation)Can be positive or negative depending on reagentsGenerally Favorable
Acid-Catalyzed HydrolysisCan be endothermic or exothermicPositive (one molecule to two or more)Favorable at higher temperatures

Advanced Spectroscopic and Analytical Research Techniques for Structural Elucidation of 4 Cyano Trimethylsilyl Oxy Methyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (¹H and ¹³C) NMR provides initial data on the types and numbers of protons and carbons, multi-dimensional NMR experiments are required to piece together the molecular framework. For 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile, these techniques would be indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton (-CH(CN)O-) and the aromatic protons of the benzene (B151609) ring, confirming their proximity in the structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would definitively link the methine proton signal to its corresponding carbon signal, the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group to the TMS carbon signal, and each aromatic proton to its respective carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For the target molecule, HMBC would show correlations from the methine proton to the carbons of the cyano group and the quaternary carbon of the phenyl ring to which it is attached. Furthermore, correlations from the TMS protons to the methine carbon would confirm the connectivity of the trimethylsilyloxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃.

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected HMBC Correlations (¹H → ¹³C)
Si(CH₃)₃~0.2 (s, 9H)~0Methine Carbon (C-α)
Methine (C-α)~5.5 (s, 1H)~65Aromatic C1, Aromatic C2/C6, Cyano Carbon (α-CN)
Aromatic C2/C6~7.7 (d, 2H)~128Aromatic C4, Methine Carbon (C-α)
Aromatic C3/C5~7.8 (d, 2H)~132Aromatic C1, Benzonitrile (B105546) Carbon (4-CN)
Aromatic C1-~140Methine Proton, Aromatic Protons (H2/H6)
Aromatic C4-~115Aromatic Protons (H3/H5)
Cyano (α-CN)-~117Methine Proton
Benzonitrile (4-CN)-~118Aromatic Protons (H3/H5)

Pulsed Field Gradient (PFG) NMR experiments, particularly Diffusion Ordered Spectroscopy (DOSY), are powerful tools for analyzing mixtures and confirming the integrity of a single compound. rsc.org In a DOSY experiment, NMR signals are separated based on the translational diffusion coefficient of the molecules, which is proportional to their size and shape. rsc.org For a pure sample of this compound, all proton signals (TMS, methine, and aromatic) would exhibit the same diffusion coefficient, aligning horizontally in the 2D DOSY map. This confirms that all signals originate from a single molecular entity, ruling out the presence of impurities or decomposition products like 4-formylbenzonitrile or trimethylsilanol.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is an essential technique for determining the elemental composition of a molecule with extremely high accuracy. For this compound (Molecular Formula: C₁₂H₁₄N₂OSi), HRMS would provide a measured mass accurate to within a few parts per million (ppm) of the calculated exact mass, thereby confirming the molecular formula.

Beyond formula determination, HRMS provides insight into the molecule's structure through analysis of its fragmentation patterns under ionization. youtube.com The trimethylsilyl ether moiety is particularly informative in mass spectrometry. nih.gov A plausible fragmentation pathway for the target molecule would involve characteristic losses.

α-Cleavage: The most common fragmentation for silyl (B83357) ethers is the loss of an alkyl group from the silicon atom. This would result in the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often the base peak.

Loss of TMS group: Cleavage of the Si-O or O-C bond can lead to fragments corresponding to the loss of the trimethylsilyl group or trimethylsiloxy group.

Benzylic Cleavage: Fragmentation can occur at the benzylic position, leading to ions representing the cyanophenyl moiety.

Table 2: Predicted HRMS Fragments for this compound

Fragment IonProposed Structure/LossCalculated m/z
[M]⁺•C₁₂H₁₄N₂OSi246.0929
[M-CH₃]⁺Loss of a methyl radical from TMS231.0695
[M-TMS]⁺Loss of trimethylsilyl group173.0453
[C₈H₄N₂]⁺•Loss of trimethylsilanol128.0374
[C₇H₄N]⁺Cyanophenyl cation102.0344
[Si(CH₃)₃]⁺Trimethylsilyl cation73.0497

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the molecule in the crystal lattice and provide insight into intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which dictate the crystal packing. nih.gov While specific crystal data for the title compound is not available, analysis of related benzonitrile derivatives shows that such interactions are common and play a significant role in stabilizing the crystal structure. nih.gov The resulting crystal structure would provide an unambiguous depiction of the molecular geometry, confirming the connectivity established by NMR and MS.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Research and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption (FTIR) or scattering (Raman) of infrared radiation by molecular vibrations.

For this compound, the spectra would be dominated by characteristic vibrations of its key functional groups. researchgate.net

Cyano (C≡N) Stretch: The nitrile group has a very strong and sharp absorption in the FTIR spectrum and a strong signal in the Raman spectrum, typically in the range of 2220-2240 cm⁻¹. researchgate.netfrontiersin.org The presence of two distinct nitrile groups (one benzylic, one aromatic) may lead to two closely spaced or overlapping bands.

Si-O-C Stretch: The strong Si-O-C stretching vibration is expected to appear in the region of 1000-1100 cm⁻¹.

Si-CH₃ Vibrations: Characteristic vibrations for the TMS group include a symmetric deformation (umbrella mode) around 1250 cm⁻¹ and rocking modes around 840 cm⁻¹ and 750 cm⁻¹.

Aromatic Ring: Vibrations associated with the para-substituted benzene ring include C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1610 cm⁻¹ region, and C-H out-of-plane bending bands below 900 cm⁻¹.

Table 3: Principal Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3000 - 3100
C-H Stretch (Aliphatic)Methine C-H2850 - 2950
C≡N StretchCyano / Nitrile2220 - 2240
C=C Stretch (Aromatic)Benzene Ring1450 - 1610
Si-CH₃ Symmetric DeformationTrimethylsilyl~1250
Si-O-C Asymmetric StretchSilyl Ether1000 - 1100
Si-CH₃ RockTrimethylsilyl~840

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemistry Assignment (if applicable)

The methine carbon atom in this compound, which is bonded to four different groups (a cyano group, a trimethylsilyloxy group, a 4-cyanophenyl group, and a hydrogen atom), is a stereocenter. Therefore, the molecule is chiral and can exist as a pair of enantiomers (R and S).

If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine its absolute configuration. nih.gov This process involves measuring the experimental ECD or VCD spectrum and comparing it to the theoretical spectra predicted by quantum chemical calculations for both the R and S enantiomers. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the synthesized enantiomer. nih.gov This is a powerful method for assigning the absolute configuration of chiral molecules, especially when crystallization for X-ray analysis is not feasible.

Computational and Theoretical Chemistry Studies of 4 Cyano Trimethylsilyl Oxy Methyl Benzonitrile

Quantum Chemical Calculations

No specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, for 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile have been identified. Such studies would typically provide insights into the molecule's electronic structure, optimized geometry, and other fundamental properties.

There is no available research that applies DFT methods to analyze the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or other molecular properties of this compound.

High-accuracy energy calculations and geometry optimizations using ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory have not been reported for this specific compound.

While experimental spectroscopic data for this compound likely exists, there are no published studies where theoretical calculations have been used to predict its spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) and compare them with experimental values.

Molecular Dynamics Simulations

There is a lack of published research utilizing molecular dynamics simulations to investigate the dynamic behavior of this compound. These simulations would be instrumental in understanding its conformational landscape and interactions with its environment.

No studies were found that detail the conformational analysis of this compound, either in different solvents or in the solid state. Such an analysis would explore the rotation around its single bonds and identify the most stable conformers.

Detailed investigations into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, and the influence of different solvents on the structure and dynamics of this compound have not been documented in the scientific literature.

Reaction Pathway Modeling and Transition State Theory

The synthesis of this compound typically involves the addition of a trimethylsilyl (B98337) cyanide group to 4-cyanobenzaldehyde (B52832). Computational modeling of this reaction can provide a detailed map of the energy landscape, identifying the most likely pathways and the structures of transient intermediates and transition states.

Energy Profiles for Key Synthetic Steps

A critical aspect of reaction pathway modeling is the calculation of energy profiles. These profiles depict the change in potential energy as reactants are converted into products. For the synthesis of this compound, a key step is the nucleophilic attack of the cyanide ion (from a silylated source) on the carbonyl carbon of 4-cyanobenzaldehyde.

A hypothetical energy profile for this step would quantify the activation energy—the energy barrier that must be overcome for the reaction to proceed. Transition state theory posits that at the peak of this barrier lies the transition state, a fleeting molecular arrangement that is neither reactant nor product. The Gibbs free energy of activation (ΔG‡) is a crucial parameter derived from these profiles, directly relating to the reaction rate.

Table 1: Hypothetical Thermodynamic Data for the Cyanosilylation of 4-cyanobenzaldehyde

ParameterReactantsTransition StateProduct
Enthalpy (kcal/mol) 0+15-25
Entropy (cal/mol·K) 1009080
Gibbs Free Energy (kcal/mol at 298 K) -29.8-11.8-48.8

Note: This data is illustrative and not based on published experimental or computational results for this specific reaction.

Mechanistic Probes through Computational Analysis

Computational analysis can serve as a powerful mechanistic probe. By modeling different potential pathways, researchers can determine the most energetically favorable route. For instance, the addition of trimethylsilyl cyanide can be catalyzed by various Lewis acids or bases. Computational studies could compare the energy barriers of catalyzed versus uncatalyzed reactions, providing insight into the role of the catalyst in lowering the activation energy.

Furthermore, analysis of the transition state geometry can reveal the nature of bond-forming and bond-breaking processes. For the formation of this compound, this would involve examining the C-C bond formation between the cyanide carbon and the carbonyl carbon, as well as the Si-O bond formation.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from a Theoretical Perspective

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methods that correlate the chemical structure of a molecule with its activity or properties. From a purely theoretical perspective, QSAR/QSPR studies on this compound could explore relationships between its computed molecular descriptors and theoretical properties, independent of experimental biological or physical data.

These molecular descriptors, calculated from the computationally optimized structure of the molecule, can be categorized as constitutional, topological, quantum-chemical, or 3D-descriptors.

Table 2: Selected Theoretical Molecular Descriptors for QSAR/QSPR

Descriptor TypeExamples
Constitutional Molecular Weight, Atom Count
Topological Connectivity Indices, Shape Indices
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Mulliken Charges
3D-Descriptors Molecular Surface Area, Molecular Volume

A theoretical QSPR study could, for example, build a mathematical model that relates a set of these descriptors to a computationally predicted property, such as its theoretical reactivity, which could be represented by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Such a model would be purely theoretical and would serve to understand the intrinsic relationships between the structure and the computed properties of this and related molecules, without reference to any experimentally measured biological activity or physical properties.

Research on Derivatives and Analogues of 4 Cyano Trimethylsilyl Oxy Methyl Benzonitrile

Design Principles for Modifying the Benzonitrile (B105546) Core

The modification of the benzonitrile core in derivatives of 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile is guided by established principles of physical organic chemistry, primarily centered on altering the electronic properties and steric profile of the molecule. The introduction of various substituents onto the aromatic ring can profoundly influence the reactivity of the cyanohydrin moiety and its interactions with biological targets.

Electronic Effects: The electronic nature of substituents on the benzonitrile ring plays a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the entire molecule. For instance, theoretical calculations on substituted benzonitriles have shown that groups like methoxy, methyl, hydroxy, and amino (EDGs), as well as nitro groups (EWGs), can lead to regular electronic variations. pku.edu.cnpku.edu.cn These electronic shifts can affect the stability of intermediates in chemical reactions and the binding affinity of the molecule to protein targets. A quantitative structure-activity relationship (QSAR) study on the toxicity of benzonitriles highlighted that the nature of the substituent dictates the mechanism of action, with hydrophobicity and reactivity descriptors being key parameters. nih.gov For example, nitro and aldehyde substituted benzonitriles exhibit excess toxicity, suggesting a specific mechanism of action influenced by their electronic properties. nih.gov

Steric Effects: The size and position of substituents on the benzonitrile ring introduce steric hindrance, which can influence reaction pathways and selectivity. In catalytic reactions, such as the cyanosilylation of aldehydes, bulky substituents can direct the approach of reagents, leading to specific stereoisomers. researchgate.net The interplay of steric and electronic effects is crucial in designing derivatives with desired properties, as demonstrated in studies of ligand-assisted bond formations where the size of an alkyl group can determine the success of a reaction. researchgate.net

A summary of substituents and their general effects on the benzonitrile core is presented below:

Substituent TypeExample GroupsPrimary Effect on Benzonitrile CorePotential Impact on Derivatives
Electron-Donating-OCH₃, -CH₃, -OH, -NH₂Increases electron density of the aromatic ring.May alter reactivity at the cyanohydrin center; can influence binding to biological targets.
Electron-Withdrawing-NO₂, -CN, -CHODecreases electron density of the aromatic ring.Can enhance electrophilicity and affect reaction mechanisms; may lead to different biological interactions.
Halogens-F, -Cl, -Br, -IInductive electron withdrawal and resonance electron donation.Can modify both electronic properties and lipophilicity, influencing bioavailability.
Bulky Alkyl Groups-C(CH₃)₃Introduces steric hindrance.Can direct stereoselectivity in synthesis and influence binding orientation with macromolecules.

Synthetic Strategies for Tailoring the Cyanohydrin and Trimethylsilyl (B98337) Moieties

The synthesis of this compound and its analogues primarily involves the cyanosilylation of the parent aldehyde, 4-cyanobenzaldehyde (B52832). This reaction, typically employing trimethylsilyl cyanide (TMSCN), is a versatile and widely studied transformation. researchgate.netthieme-connect.com

Cyanosilylation of Aldehydes: The addition of TMSCN to aldehydes is a cornerstone reaction for producing O-silylated cyanohydrins. researchgate.net This process can be catalyzed by a variety of Lewis bases, such as phosphines and amines, and Lewis acids. nih.govorganic-chemistry.org Mechanistic studies have shown that with Lewis base catalysis, the reaction is first order in both the aldehyde and the catalyst, and zeroth order in TMSCN, suggesting the formation of a complex between TMSCN and the Lewis base. nih.gov The choice of catalyst can be crucial for achieving high yields and, in the case of chiral catalysts, high enantioselectivity. organic-chemistry.org

Modification of the Silyl (B83357) Group: While the trimethylsilyl (TMS) group is common, synthetic strategies allow for the introduction of other silyl ethers. This can be achieved by using different trialkylsilyl cyanides in the initial cyanosilylation step or through a trans-silylation reaction on the pre-formed TMS-protected cyanohydrin. The choice of the silyl group can impact the stability of the compound and its utility in subsequent synthetic steps. For instance, bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) can offer greater stability under certain reaction conditions. researchgate.net

Reactions of the Cyanohydrin Moiety: The cyanohydrin functional group is a versatile synthon for a wide range of chemical transformations. d-nb.inforesearchgate.netresearchgate.net The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxyl group (after deprotection of the silyl ether) can be acylated or alkylated. These transformations allow for the conversion of the initial cyanohydrin scaffold into a diverse array of other functional groups, providing access to a broad chemical space for analogue synthesis. d-nb.info

The following table outlines some synthetic approaches for modifying the core structure:

Modification TargetSynthetic StrategyKey Reagents/CatalystsResulting Functional Group
Cyanohydrin FormationCyanosilylation of 4-cyanobenzaldehydeTrimethylsilyl cyanide (TMSCN), Lewis acid/base catalystO-trimethylsilyl cyanohydrin
Silyl Group VariationCyanosilylation with different silyl cyanidesTriethylsilyl cyanide, TBDMS cyanideO-triethylsilyl cyanohydrin, O-TBDMS cyanohydrin
Nitrile Group HydrolysisAcid or base-catalyzed hydrolysisHCl, NaOHCarboxylic acid, Amide
Nitrile Group ReductionCatalytic hydrogenationH₂, Raney NickelPrimary amine
Hydroxyl Group AcylationReaction with acyl chlorides (after desilylation)Acetyl chloride, Benzoyl chlorideEster

Comparative Mechanistic Studies of Structurally Related Compounds

While specific mechanistic studies on this compound are not extensively reported, the mechanism of the key synthetic step, the cyanosilylation of aromatic aldehydes, is well-documented and provides valuable comparative insights. The addition of TMSCN to aldehydes can be catalyzed by both Lewis acids and Lewis bases, and the operative mechanism can differ.

In Lewis base catalysis, the reaction is proposed to proceed through the activation of TMSCN by the base. nih.gov A kinetic study on the addition of TMSCN to aldehydes catalyzed by achiral Lewis bases found the reaction to be first order in the aldehyde and the catalyst, but zeroth order in TMSCN. This suggests that the formation of a reactive complex between the Lewis base and TMSCN is a key step. nih.gov

With Lewis acid catalysis, the mechanism typically involves the activation of the aldehyde by the Lewis acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the cyanide from TMSCN.

Electrochemical methods have also been developed for the cyanosilylation of aldehydes. A DFT study of an electrochemically induced intramolecular pathway revealed that cathodic activation of the trimethylsilyl reagent can facilitate the reaction without the need for an initiator. rsc.org

The electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate. Electron-withdrawing groups on the benzaldehyde (B42025) ring generally increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic addition of the cyanide. Conversely, electron-donating groups may slow down the reaction. rsc.orgresearchgate.net This is consistent with Hammett plot analyses of reactions involving the formation of positive charge adjacent to the aromatic ring. rsc.orgresearchgate.net

Exploration of Novel Scaffolds Incorporating the Cyano- and Trimethylsiloxy-methyl Functionalities

The cyanohydrin moiety, protected as a trimethylsilyl ether, is a valuable building block in organic synthesis, enabling the creation of more complex and novel molecular scaffolds. d-nb.inforesearchgate.netresearchgate.net The versatility of the cyano and protected hydroxyl groups allows for their transformation into a variety of other functionalities, which can then be used in cyclization reactions or as handles for further molecular elaboration.

Heterocyclic Synthesis: The development of novel synthetic methods is crucial for expanding the chemical space for drug discovery. jmchemsci.com Cyanohydrins serve as precursors to α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones, which are themselves important intermediates in the synthesis of various heterocyclic compounds. researchgate.net For example, O-protected cyanohydrins can be used in reactions to form substituted cyclopropylamines and 1,4-diketones. mdpi.com

Applications in Medicinal Chemistry: Benzonitrile derivatives are present in a number of approved drugs, and the precise recognition of the benzonitrile fragment by biological receptors is an area of active research. nih.gov The functional groups present in this compound offer multiple points for diversification, making it an attractive starting point for the synthesis of libraries of compounds for biological screening. The ability to modify the benzonitrile core, as well as the cyanohydrin and silyl moieties, provides a rich platform for generating structural diversity.

Advanced Research Applications and Potential in Chemical Sciences

Role as a Versatile Synthon in Complex Organic Synthesis

In the realm of complex organic synthesis, 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile is recognized as a valuable and versatile synthon. The trimethylsilyl (B98337) group serves as a robust protecting group for the hydroxyl function of the cyanohydrin, which would otherwise be unstable. mdpi.com This protection allows the molecule to participate in a variety of chemical transformations under conditions that would not be tolerated by the free cyanohydrin.

The synthetic utility of this compound is primarily derived from the latent reactivity of the cyanohydrin moiety. Upon deprotection, the liberated hydroxyl and cyano groups can be transformed into a wide array of other functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a diverse range of molecular architectures.

A significant application of silylated cyanohydrins, such as the title compound, is in C-C bond-forming reactions. The carbon atom bearing the cyano and silyloxy groups can act as a nucleophile or, after suitable activation, as an electrophile. This dual reactivity makes it a powerful tool for the construction of complex molecular skeletons. For example, in the presence of a Lewis acid, the trimethylsilyl group can be activated, facilitating the addition of the cyanomethyl moiety to other electrophilic centers.

Furthermore, the aromatic ring of this compound, substituted with a cyano group, is amenable to various aromatic substitution reactions, allowing for further functionalization and elaboration of the molecular structure. The presence of two nitrile groups also offers the potential for sequential or differential functionalization, adding another layer of versatility to its synthetic applications.

Potential as a Building Block in Materials Science Research (theoretical and exploratory, not commercial products)

The unique molecular architecture of this compound makes it an intriguing candidate for exploratory research in materials science, particularly in the design of novel organic materials with specific functional properties.

Precursor for Optoelectronic Materials

The benzonitrile (B105546) moiety is a well-known component in the design of organic molecules for optoelectronic applications. The cyano group is strongly electron-withdrawing, which can influence the electronic properties of the aromatic system, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By incorporating this compound into larger conjugated systems, it is theoretically possible to tune the electronic and optical properties of the resulting materials.

For instance, the compound could serve as a building block for the synthesis of π-conjugated polymers or oligomers. rsc.org The presence of the reactive cyanohydrin functionality allows for its covalent incorporation into a polymer backbone or as a pendant group. The resulting materials could potentially exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid and polar nature of the benzonitrile unit could also contribute to favorable intermolecular interactions, influencing the morphology and charge transport properties of thin films.

Components in Supramolecular Chemistry and Molecular Recognition Studies

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structure of this compound possesses several features that make it a promising component for the construction of supramolecular assemblies. The two nitrile groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. nih.gov

These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined, ordered structures, such as liquid crystals or molecular crystals with specific packing motifs. The ability to form predictable and stable supramolecular architectures is crucial for the development of "smart" materials that can respond to external stimuli.

Furthermore, the compound's structure lends itself to studies in molecular recognition. The specific arrangement of functional groups could allow it to selectively bind to other molecules through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. This "lock-and-key" type of interaction is fundamental to many biological processes and is a key area of research in the development of chemical sensors and selective catalysts. nih.gov

Exploration as a Ligand or Catalyst Component in Transition Metal Chemistry

The nitrile functionality is known to coordinate to transition metals, making this compound a potential ligand in coordination chemistry. wikipedia.org The coordination of the nitrile group to a metal center can modulate the electronic properties and reactivity of both the metal and the ligand.

In the context of catalysis, transition metal complexes bearing nitrile ligands can act as catalysts for a variety of organic transformations. By tuning the steric and electronic properties of the ligand, it is possible to influence the activity and selectivity of the catalyst. The exploration of this compound as a ligand could lead to the development of new catalysts with unique reactivity profiles. For example, a metal complex of this ligand could potentially catalyze cyanosilylation reactions or other transformations involving nitrile groups. mdpi.com

Contribution to Methodological Development in Synthetic Organic Chemistry

The study of the reactivity and applications of this compound can contribute to the broader development of new synthetic methodologies. As a protected cyanohydrin, it is a key substrate for the development and optimization of cyanosilylation reactions. organic-chemistry.org The efficiency and selectivity of various catalysts for the formation of this and related compounds provide valuable insights into the reaction mechanism and catalyst design. rsc.org

Furthermore, the unique combination of functional groups in this molecule can inspire the development of novel synthetic transformations. For example, new methods for the selective functionalization of one of the two nitrile groups in the presence of the other could be explored. The development of such selective reactions would be a significant contribution to the field of organic synthesis, allowing for more efficient and elegant construction of complex molecules.

Future Research Directions and Emerging Challenges for 4 Cyano Trimethylsilyl Oxy Methyl Benzonitrile

The exploration of 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile, a silylated cyanohydrin derived from 4-cyanobenzaldehyde (B52832), stands at a confluence of synthetic utility and mechanistic inquiry. As a protected cyanohydrin, it serves as a crucial intermediate in the synthesis of more complex molecules, such as α-hydroxy acids and β-amino alcohols. mdpi.com The future of research on this and related compounds is poised to leverage cutting-edge technologies and interdisciplinary approaches to overcome existing challenges and unlock new chemical potential. Key areas of focus will include enhancing synthesis efficiency through computational methods, developing sustainable catalytic processes, investigating novel reaction pathways through photochemistry, and fostering collaborative research to build a holistic understanding of its chemical behavior.

Q & A

Q. What are the common synthetic routes for preparing 4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile and its intermediates?

The synthesis of benzonitrile derivatives typically involves functionalization of the aromatic ring via electrophilic substitution or coupling reactions. For example:

  • Substitution reactions : Nitrile groups can be introduced using cyanide sources (e.g., CuCN/KCN under Ullmann conditions) .
  • Silyl ether formation : Trimethylsilyl (TMS) groups are often introduced via reaction with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine) .
  • Multi-step synthesis : A plausible route could involve (i) bromination of benzonitrile, (ii) nucleophilic substitution with a TMS-protected alcohol, and (iii) cyanide introduction .

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .
  • Spectroscopy :
    • NMR : Confirm the presence of TMS (δ ~0.1 ppm in 1^1H NMR) and nitrile groups (δ ~110-120 ppm in 13^{13}C NMR) .
    • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~1250 cm1^{-1} (Si-O stretch) .
  • Mass spectrometry : Molecular ion peak matching the exact mass (calculated via [M+H]+^+) .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and TMS groups. Limited solubility in water .
  • Stability :
    • Hydrolysis-prone: The TMS group may degrade in protic solvents or acidic/basic conditions. Store under inert gas (N2_2) at 2–8°C .
    • Light sensitivity: Protect from UV exposure to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the TMS-protected hydroxymethyl group?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids) .
  • Solvent effects : Compare yields in THF vs. toluene; THF may enhance solubility of intermediates .
  • Temperature control : Higher temperatures (80–100°C) may accelerate coupling but risk TMS group cleavage .
  • Example data table :
Reaction ConditionCatalystSolventYield (%)Reference
TMSCl, Et3_3N, RTNoneDCM72
Pd(OAc)2_2, SPhosToluene100°C85

Q. How do electronic effects of the TMS and nitrile groups influence reactivity in cross-coupling reactions?

  • Nitrile as a directing group : Activates the aromatic ring for electrophilic substitution at the para position .
  • TMS as a steric shield : May hinder nucleophilic attack on the adjacent carbon, requiring bulky ligands (e.g., XPhos) to mitigate steric effects .
  • Contradiction analysis : Conflicting reports on nitrile participation in metal coordination (e.g., Pd vs. Cu systems) suggest substrate-dependent behavior .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution and frontier molecular orbitals (FMOs) .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Example finding : The TMS group increases hydrophobicity, potentially enhancing membrane permeability in drug design .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported yields for analogous benzonitrile derivatives?

  • Case study : A 20% yield variation in TMS protection reactions may arise from moisture content. Use molecular sieves or anhydrous solvents to improve reproducibility .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .

Q. What strategies mitigate decomposition during storage or handling?

  • Inert atmosphere : Use Schlenk lines for sensitive intermediates .
  • Stabilizers : Add radical inhibitors (e.g., BHT) if degradation involves free-radical pathways .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Follow EPA guidelines for nitrile-containing waste (40 CFR Part 261) .

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Feasible Synthetic Routes

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4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile
Reactant of Route 2
Reactant of Route 2
4-{Cyano[(trimethylsilyl)oxy]methyl}benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.